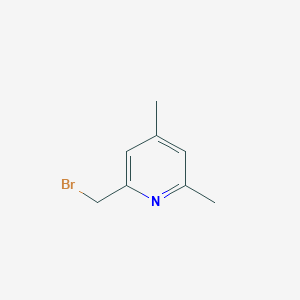

2-(Bromomethyl)-4,6-dimethylpyridine

概要

説明

The compound "2-(Bromomethyl)-4,6-dimethylpyridine" is a brominated pyridine derivative that has been the subject of various studies due to its utility in synthetic chemistry. The presence of the bromomethyl group at the 2-position and methyl groups at the 4 and 6 positions on the pyridine ring makes it a versatile intermediate for the synthesis of a wide range of chemical compounds.

Synthesis Analysis

The synthesis of bromomethylated pyridine derivatives has been explored in several studies. For instance, the formation of a 2-bromomethyl-1,4-dihydropyridine derivative was confirmed by NMR spectroscopy, indicating the utility of pyridinium bromide perbromide in the bromination of dihydropyridines . Additionally, the reaction of benzylamine with 2,6-bis(bromomethyl)pyridine led to the formation of a trimeric compound, demonstrating the reactivity of bromomethylated pyridines with nucleophiles . Furthermore, the synthesis of unsymmetrical tripodal ligands, such as the [(6-bromo 2-pyridylmethyl)(6-fluoro 2-pyridylmethyl)(2-pyridylmethyl)] amine tripod, showcases the potential for creating complex molecules with bromomethylated pyridines .

Molecular Structure Analysis

The molecular structure of bromomethylated pyridines has been elucidated through various techniques. For example, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing the presence of hydrogen bonding and other intermolecular interactions . The structural characterization of 2,6-dibromo-3,5-dimethylpyridine has also been reported, providing insights into the arrangement of halogenated pyridines in the solid state .

Chemical Reactions Analysis

Bromomethylated pyridines participate in a variety of chemical reactions. The bromination of 4-aryl-1,4-dihydropyridines with N-bromosuccinimide has been shown to yield mono- to tetrabromo derivatives, which can undergo further transformations such as cyclization or nucleophilic substitution . The reactivity of 6-bromomethyl-substituted pyridin-2(1H)-ones with nucleophiles has been leveraged to synthesize thieno- and furo[3,4-b]pyridin-2(1H)-ones, as well as new amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylated pyridines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the electronic properties and reactivity of the pyridine ring. For instance, the strong hydrogen bonding observed in bromo-derivatives like 3-bromo-5-hydroxy-2,6-dimethylpyridine has been studied through vibrational spectroscopy, providing information on the nature of these interactions . Additionally, the crystallographic analysis of dibromo and diiodo derivatives of dimethylpyridines has revealed patterns of pi-stacking and other molecular conformations in the solid state .

科学的研究の応用

Nonclassical Noncovalent Interactions

2-(Bromomethyl)-4,6-dimethylpyridine and its derivatives demonstrate nonclassical noncovalent interactions, which are crucial in controlling crystal structures. For instance, the compound 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate exemplifies how aryl bromine and ionic metal bromide interactions influence structural control (AlDamen & Haddad, 2011).

Synthesis and Structure Analysis

2-(Bromomethyl)-4,6-dimethylpyridine is used in the synthesis of chromium(III) complexes with terdentate ligands. These complexes, characterized by single-crystal X-ray diffraction, are significant in studying ethylene polymerization behavior (Hurtado et al., 2009).

Reaction Kinetics and Hydrolysis

The compound's reactivity, particularly in halogenation reactions, provides insights into reaction kinetics and hydrolysis processes. It's used to synthesize various halogenomethylpyrimidines, offering valuable data for spectrometric studies and chemical reaction analysis (Brown & Waring, 1974).

Bromination Processes

Bromination studies of 2,6-dimethylpyridine derivatives reveal insights into nucleophilic reagents' influence and the formation of bromo derivatives. These studies are essential for understanding synthetic pathways and reaction mechanisms (Skrastin'sh et al., 1991).

Surface Characterization Studies

Adsorption studies with 2,6-dimethylpyridine on various surfaces like γ-Al2O3 and Y zeolites provide essential data for surface characterization. These studies contribute to understanding Lewis and Bronsted sites in catalysis (Corma, Rodellas, & Fornés, 1984).

Electrophilic Substitution Studies

Electrophilic substitution studies, particularly in bromination reactions of dimethylphenols, illustrate the compound's role in forming various bromo derivatives. Such studies are crucial for understanding organic reaction mechanisms (Brittain et al., 1982).

Intermediates in Synthesis

2-(Bromomethyl)-4,6-dimethylpyridine serves as an important intermediate in synthesizing various compounds, such as non-steroidal anti-inflammatory agents. This underscores its role in pharmaceutical and organic synthesis (Xu & He, 2010).

Ion Mobility Spectrometry

The compound's derivatives are utilized in ion mobility spectrometry, aiding in chemical standardization and analysis, which is vital for comparing mobility spectra with precision (Eiceman, Nazarov, & Stone, 2003).

Catalytic Activity Studies

Adsorption of 2,6-dimethylpyridine on zeolites and subsequent studies on catalytic activity provide insights into active site behavior and poison selectivity, which are crucial in catalysis research (Jacobs & Heylen, 1974).

Lithium or Halogen Substitution

Studies on 2,6-dimethylpyridine's reaction with phenyllithium and halogens contribute to understanding substitution sequences, which are fundamental in organic synthesis and chemical transformations (Karpman et al., 1980).

Biological Activity Analysis

Research into 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, including synthesis and biological activity assessment, highlights the compound's relevance in medicinal chemistry and drug development (Yassin, 2009).

Supramolecular Interactions

The study of 2-amino-4,6-dimethylpyridinium tetrahalocuprate salts showcases the role of non-classical supramolecular interactions in their structures. These studies are significant for understanding molecular geometry and bonding interactions (Haddad, AlDamen, & Willett, 2006).

Synthetic Methodology

Bromination studies in fuming sulfuric acid demonstrate the compound's utility in synthetic methodologies and the production of high-yield bromo derivatives (Does & Hertog, 2010).

Supramolecular Structure Analysis

Studies on noncovalent supramolecular interactions in compounds like 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) are key to understanding crystallography and molecular structure analysis (Al-Far & Ali, 2007).

Microwave-Assisted Synthesis

Research on microwave-assisted synthesis of pyridine dicarboxylic acid using 2,6-dimethylpyridine underlines the compound's role in modern, efficient synthetic processes (Zhang et al., 2010).

Intermediates for Synthesis of Amphiphilic Compounds

The synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines, used as intermediates for various lipid-like compounds, showcases its role in the preparation of amphiphilic derivatives, important in chemistry and material science (Rucins et al., 2020).

NMR Structure Elucidation

NMR spectroscopy has been used to confirm the structure of 2-bromomethyl derivatives and study their reactions with nucleophiles, contributing to advanced analytical and synthetic chemistry (Alker & Swanson, 1990).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(bromomethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPXUPRFVPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624275 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79313-01-2 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

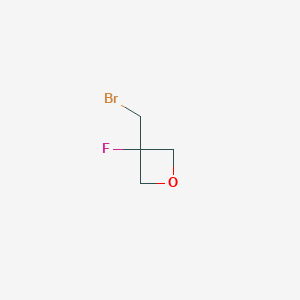

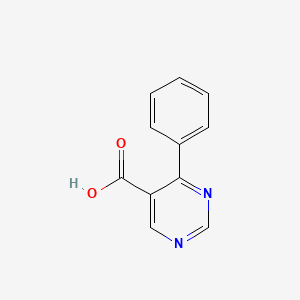

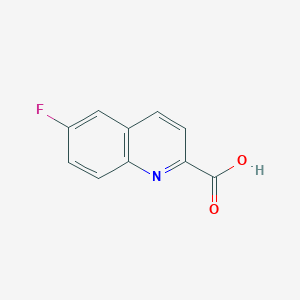

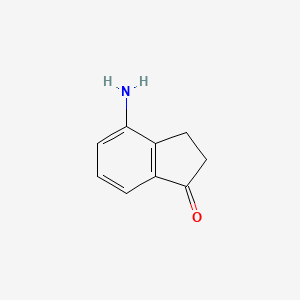

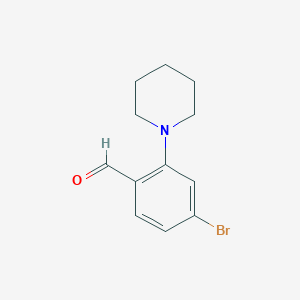

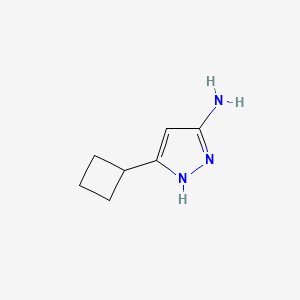

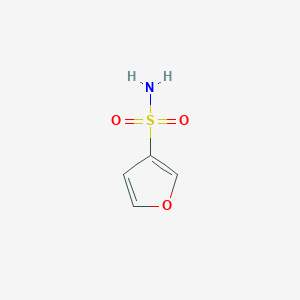

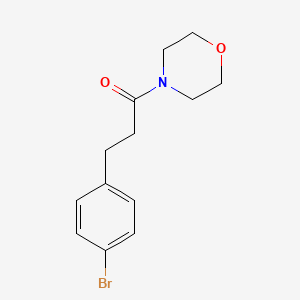

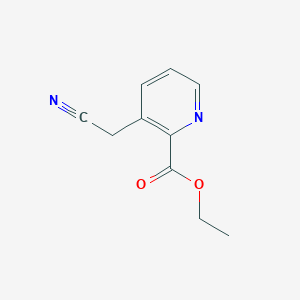

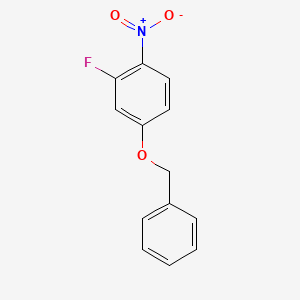

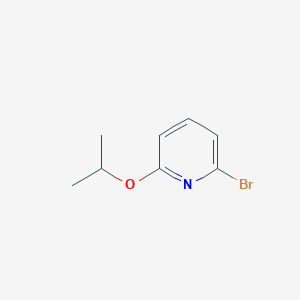

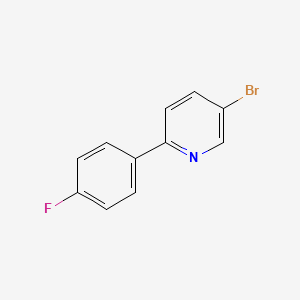

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)